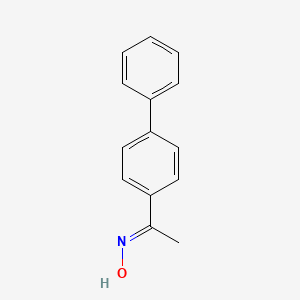

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" is not directly discussed in the provided papers. However, related compounds and structural analogs are mentioned, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, hydroxyimino derivatives are mentioned in the context of reactivators for phosphorylated acetylcholinesterase, indicating potential biological activity . Additionally, the presence of phenyl groups in the compound suggests potential for aromatic interactions and influence on physical properties such as phase transition temperatures, as seen in related polyethers .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from precursors with hydroxyphenyl functionalities. For example, a new diamine was synthesized from 1,1,1-tris(4-hydroxyphenyl)ethane, which could imply that similar starting materials or synthetic strategies might be applicable for the synthesis of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" . The synthesis of various polyethers based on hydroxyphenyl-ethane derivatives also provides a precedent for the chemical manipulation of such structures .

Molecular Structure Analysis

While the exact molecular structure of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" is not provided, studies on similar compounds can offer insights. For instance, the crystal structure of a related compound, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, showed significant differences in spatial arrangement between its polymorphs, which could suggest that "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" may also exhibit polymorphism .

Chemical Reactions Analysis

The chemical reactivity of hydroxyimino groups and phenyl groups can be inferred from the literature. Hydroxyimino derivatives have been tested as reactivators of acetylcholinesterase, indicating that they can participate in nucleophilic reactions . The presence of phenyl groups could facilitate electrophilic aromatic substitution reactions, as seen in the copper-catalyzed cross-coupling reactions using tripod ligands with phenolic moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" can be speculated based on related compounds. For example, the phase transition temperatures and thermodynamic parameters of polyethers based on hydroxyphenyl-ethane derivatives are influenced by the substituents on the phenyl rings, which could be relevant for understanding the behavior of the compound in different states . The thermal, Raman, and computational studies on polymorphism and phase transition in related compounds also provide a framework for predicting the stability and phase behavior of "1-(Hyxyimino)-1-(4-phenylphenyl)ethane" .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane has been utilized in the synthesis of new aromatic polyimides with hydroxy side groups. This process involves ring-opening polymerization and thermal cyclic dehydration. These polyimides exhibit amorphous properties and a wide range of glass transition temperatures, indicating their potential for diverse applications in high-performance materials (Okabe & Morikawa, 2010).

Development of High-Performance Poly(hydroxyl imides) and Polyimide–SiO2 Hybrids

Another study has focused on the creation of poly(hydroxyl imides) and polyimide–SiO2 hybrids using a hydroxyl diamine derivative. These materials show better thermal properties than polyimides without hydroxyl groups and exhibit notable improvements in optical and thermal properties when incorporated with silica (Wang, Lin, Chang, & Shih, 2012).

Exploration in Ligand Synthesis and Cobalt(III) Complexes

The compound has been involved in synthesizing ligands like (hydroxyimino)(2-phenyl(1,2,3,4-tetrahydroquinazolin-2-yl))methane and their Co(III) complexes. These complexes have been analyzed using various spectroscopic methods, opening avenues in coordination chemistry and potential applications in catalysis or molecular recognition (Mutlu & Irez, 2008).

Reactivation of Phosphorylated Acetylcholinesterase

In medicinal chemistry, derivatives of 1-(hydroxyimino)-1-(4-phenylphenyl)ethane have been tested as reactivators of phosphorylated acetylcholinesterase, an enzyme crucial in nerve agent poisoning treatments. This suggests its potential in developing antidotes for chemical warfare agents (Franchetti, Grifantini, & Martelli, 1969).

Use in Copper-Catalyzed Cross-Coupling Reactions

The compound has been employed as a ligand in copper-catalyzed cross-coupling reactions. This showcases its role in facilitating the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental reactions in organic synthesis and pharmaceutical manufacturing (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Production of Liquid Crystalline Polyethers

This compound is also pivotal in synthesizing liquid crystalline polyethers, contributing significantly to the development of materials with unique optical and electronic properties, which are important in displays and sensor technology (Percec & Zuber, 1992).

Propriétés

IUPAC Name |

(NE)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYKKVAVBZNFOZ-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442087 |

Source

|

| Record name | SBB057521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane | |

CAS RN |

75408-89-8 |

Source

|

| Record name | SBB057521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)